(R)-1,1,1-Trifluoro-N-methyl-3-methyl-2-butylamine

amine basicity pKa modulation α-trifluoromethyl effect

(R)-1,1,1-Trifluoro-N-methyl-3-methyl-2-butylamine (CAS 1389310-01-3) is an enantiopure chiral α-trifluoromethyl (α-CF₃) secondary amine with the molecular formula C₆H₁₂F₃N and a molecular weight of 155.16 g/mol. It belongs to the class of α-trifluoromethylated aliphatic amines, a structural family increasingly exploited in pharmaceutical research as hydrolytically stable amide bioisosteres and as versatile chiral building blocks for the asymmetric synthesis of bioactive molecules.

Molecular Formula C6H12F3N
Molecular Weight 155.16 g/mol
CAS No. 1389310-01-3
Cat. No. B15200240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1,1,1-Trifluoro-N-methyl-3-methyl-2-butylamine
CAS1389310-01-3
Molecular FormulaC6H12F3N
Molecular Weight155.16 g/mol
Structural Identifiers
SMILESCC(C)C(C(F)(F)F)NC
InChIInChI=1S/C6H12F3N/c1-4(2)5(10-3)6(7,8)9/h4-5,10H,1-3H3/t5-/m1/s1
InChIKeyKJFAZMSMBYNUOV-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1,1,1-Trifluoro-N-methyl-3-methyl-2-butylamine (CAS 1389310-01-3): Chiral α-Trifluoromethyl Secondary Amine for Medicinal Chemistry and Asymmetric Synthesis


(R)-1,1,1-Trifluoro-N-methyl-3-methyl-2-butylamine (CAS 1389310-01-3) is an enantiopure chiral α-trifluoromethyl (α-CF₃) secondary amine with the molecular formula C₆H₁₂F₃N and a molecular weight of 155.16 g/mol . It belongs to the class of α-trifluoromethylated aliphatic amines, a structural family increasingly exploited in pharmaceutical research as hydrolytically stable amide bioisosteres and as versatile chiral building blocks for the asymmetric synthesis of bioactive molecules [1]. The compound features an (R)-configured stereogenic center at the carbon bearing both the trifluoromethyl and N-methylamino groups, a substitution pattern that profoundly alters physicochemical properties—including amine basicity and lipophilicity—relative to non-fluorinated or β-CF₃ positional isomers [2].

Why Generic Substitution Fails for (R)-1,1,1-Trifluoro-N-methyl-3-methyl-2-butylamine: Stereochemistry, CF₃ Position, and N-Methylation as Non-Interchangeable Variables


In-class compounds within the α-trifluoromethyl amine family cannot be interchanged without consequence because three structural variables—absolute stereochemistry, the position of the CF₃ group (α vs. β), and the presence or absence of N-methylation—independently and profoundly impact key drug-relevant properties. The (R)-enantiomer and its (S)-counterpart may exhibit divergent biological activity at chiral targets [1]; the α-CF₃ substitution reduces amine basicity by 4–5 orders of magnitude relative to the β-CF₃ isomer, fundamentally altering protonation state at physiological pH and thereby affecting target engagement and pharmacokinetics [2]; and N-methylation converts a primary amine into a secondary amine, changing hydrogen-bond donor count from two to one—a critical parameter governing membrane permeability, solubility, and molecular recognition [3]. Procurement of the racemate, the wrong enantiomer, or a des-methyl analog thus introduces uncontrolled variables that can invalidate structure–activity relationship (SAR) interpretation and compromise lead optimization campaigns.

Quantitative Differentiation Evidence for (R)-1,1,1-Trifluoro-N-methyl-3-methyl-2-butylamine (CAS 1389310-01-3) vs. Closest Analogs


Amine Basicity Reduction by α-CF₃: 4–5 Orders of Magnitude Lower pKa vs. β-CF₃ Isomers

The α-CF₃ group in (R)-1,1,1-Trifluoro-N-methyl-3-methyl-2-butylamine exerts a powerful electron-withdrawing inductive effect that dramatically suppresses amine basicity. Potentiometric titration data on structurally analogous secondary aliphatic amines demonstrate that α-CF₃ substitution reduces basicity by 4–5 orders of magnitude (ΔpKₐ ≈ 4–5) compared to isomeric amines bearing the CF₃ group at the β-position [1]. A separate study on α-CF₃-substituted saturated bicyclic amines confirmed that introduction of an α-CF₃ group lowers amine pKₐ by approximately 4 units (ΔpKₐ ≈ 4) relative to the corresponding non-fluorinated parent heterocycles [2]. For this compound, the conjugate acid pKₐ is therefore predicted to fall in the range of approximately 4.5–6.5, compared to ~9–11 for a typical unsubstituted aliphatic secondary amine or a β-CF₃ isomer [1][2].

amine basicity pKa modulation α-trifluoromethyl effect physicochemical profiling

Lipophilicity Enhancement: α-CF₃ Group Increases LogP by ~0.5 Units vs. Non-Fluorinated Analog

Introduction of the α-CF₃ group into a saturated amine scaffold produces a consistent and quantifiable increase in lipophilicity. Direct measurement of model α-CF₃-substituted saturated bicyclic amines and their non-fluorinated parent compounds demonstrated an average LogP increase of approximately 0.5 units (ΔLogP ≈ +0.5) upon CF₃ incorporation [1]. Applied to (R)-1,1,1-Trifluoro-N-methyl-3-methyl-2-butylamine, this translates to a calculated LogP approximately 0.5 units higher than its non-fluorinated counterpart N,3-dimethylbutan-2-amine, a difference that can meaningfully affect passive membrane permeability, plasma protein binding, and volume of distribution in a lead optimization context.

lipophilicity LogP membrane permeability drug-likeness

Amide Bioisostere: Hydrolytic Stability Advantage of α-CF₃ Amine vs. Metabolically Labile Amide Bonds

The α-CF₃ amino group has been validated as a bioisosteric replacement for the amide functional group, which appears in approximately 50% of all marketed drugs but is frequently subject to metabolic hydrolysis [1]. The α-CF₃ amine surrogate retains the size, polarity, and hydrogen-bond donor capacity of the amide while replacing the hydrolytically labile C–N amide bond with a hydrolytically stable C–CF₃ bond [1][2]. A 2026 decarboxylative synthesis study confirmed that α-CF₃ amines function as stable amide replacements, bridging labile amide precursors to hydrolytically robust surrogates suitable for drug discovery [2]. (R)-1,1,1-Trifluoro-N-methyl-3-methyl-2-butylamine, bearing a single N–H hydrogen-bond donor, is structurally poised to serve as a direct amide-bond mimic in peptidomimetic design, offering the same hydrogen-bonding pharmacophore as a secondary amide while eliminating the hydrolytic vulnerability that commonly limits amide-containing candidates.

amide bioisostere hydrolytic stability metabolic stability peptidomimetic

Enantiomeric Identity: Defined (R)-Configuration with Vendor-Certified 97% Purity Distinguishes from Racemate and (S)-Enantiomer

This compound is supplied as the defined (R)-enantiomer (CAS 1389310-01-3) with a vendor-certified purity specification of 97.00% and is provided as a liquid under ambient storage conditions . Its (S)-enantiomer counterpart is cataloged under a distinct CAS number (1389310-27-3) and the racemic mixture under yet another CAS (1314974-87-2) . The differentiation is critical: procurement of the wrong enantiomer or racemate introduces uncontrolled stereochemical variables that can produce divergent—or even opposing—biological activity at chiral targets such as enzymes, receptors, and transporters [1]. The defined (R)-configuration at the α-carbon stereocenter ensures stereochemical consistency across synthetic steps in chiral pool synthesis and asymmetric transformations.

chiral purity enantiomeric excess absolute configuration quality specification

Molecular Weight Advantage vs. Primary Amine Analog: N-Methylation Adds 14 Da While Reducing H-Bond Donor Count

This compound (C₆H₁₂F₃N, MW 155.16) incorporates N-methylation that distinguishes it from the corresponding primary amine analog (R)-1,1,1-Trifluoro-3-methyl-2-butylamine (C₅H₁₀F₃N, MW 141.13, CAS 1032181-63-7) . The structural difference—a methyl group on the amine nitrogen—reduces the hydrogen-bond donor count from two (primary amine: –NH₂) to one (secondary amine: –NHCH₃), while adding only 14 Da to the molecular weight. This single-donor profile more accurately mimics the hydrogen-bonding capacity of a secondary amide (–CO–NH–), enhancing the compound's fidelity as an amide bioisostere [1]. The N-methyl group also provides a synthetic handle for further elaboration and steric modulation of the amine nucleophilicity in downstream reactions.

molecular weight hydrogen-bond donor N-methylation physicochemical optimization

High-Value Application Scenarios for (R)-1,1,1-Trifluoro-N-methyl-3-methyl-2-butylamine (CAS 1389310-01-3) Based on Verified Differentiation Evidence


Lead Optimization: Amide Bond Bioisosteric Replacement in Peptidomimetic Drug Candidates

In drug discovery programs where a metabolically labile secondary amide bond has been identified as a pharmacokinetic liability, (R)-1,1,1-Trifluoro-N-methyl-3-methyl-2-butylamine can serve as a direct bioisosteric replacement. The compound retains the single N–H hydrogen-bond donor of the secondary amide while substituting the hydrolytically vulnerable C–N amide bond with a stable aliphatic C–N linkage flanked by the electron-withdrawing CF₃ group [1][2]. This scaffold-hopping strategy is supported by the 2026 Angewandte Chemie study demonstrating that α-CF₃ amines function as robust amide surrogates with enhanced hydrolytic stability [2]. The defined (R)-configuration (97% purity, CAS 1389310-01-3) ensures stereochemical consistency when the bioisostere is incorporated into chiral peptide-like frameworks .

Physicochemical Property Tuning: Simultaneous pKa Reduction and LogP Increase in CNS-Penetrant Programs

For CNS drug discovery programs requiring fine-tuning of amine basicity to optimize blood–brain barrier penetration and reduce P-glycoprotein efflux, this compound offers a pre-installed α-CF₃ motif that reduces amine pKa by approximately 4 units relative to non-fluorinated amines, while simultaneously increasing LogP by approximately 0.5 units [1]. This dual modulation—lower basicity reducing lysosomal trapping and higher lipophilicity favoring passive membrane diffusion—is precisely the property shift sought in CNS lead optimization and cannot be achieved with non-fluorinated or β-CF₃ positional isomers [1][2]. The secondary N-methyl amine further differentiates the pharmacophore from primary amine analogs that carry an additional, potentially off-target hydrogen-bond donor .

Asymmetric Synthesis: Chiral Pool Building Block for Stereospecific Construction of α-CF₃-Containing APIs

As an enantiopure (R)-configured α-trifluoromethyl secondary amine available at 97% purity from commercial sources [1], this compound serves as a chiral pool starting material for the stereospecific synthesis of active pharmaceutical ingredients (APIs) and advanced intermediates that require a defined trifluoromethyl-bearing stereogenic center. The (R)-stereochemistry encoded in CAS 1389310-01-3 guarantees that downstream chiral transformations preserve absolute configuration—unlike the racemate (CAS 1314974-87-2), which would require a chiral resolution step, or the (S)-enantiomer (CAS 1389310-27-3), which would produce the opposite absolute configuration [2]. This is especially relevant given the increasing prevalence of chiral α-CF₃ amine motifs in approved drugs and clinical candidates .

Analytical Reference Standard: Chiral HPLC Method Development and Enantiomeric Excess Determination

With the (R)-enantiomer (CAS 1389310-01-3) and its (S)-counterpart (CAS 1389310-27-3) cataloged under distinct CAS numbers, this compound can be procured as a defined reference standard for developing chiral HPLC or SFC methods to determine enantiomeric excess in asymmetric synthesis reactions [1][2]. The 97% certified purity provides a quantitative benchmark for method validation, while the distinct physicochemical properties conferred by the α-CF₃ group—particularly altered UV transparency and retention behavior relative to non-fluorinated amines—may offer analytical advantages for detection and separation . This application scenario directly leverages the comparative differentiation established in Section 3 (Evidence Item 4: enantiomeric identity).

Quote Request

Request a Quote for (R)-1,1,1-Trifluoro-N-methyl-3-methyl-2-butylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.